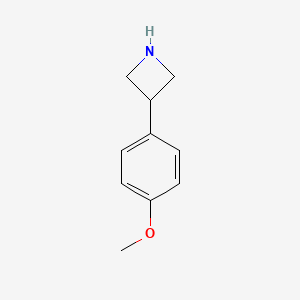

3-(4-Methoxyphenyl)azetidine

描述

Significance of Four-Membered Nitrogen Heterocycles in Medicinal Chemistry and Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, represent a crucial class of compounds in the fields of medicinal chemistry and organic synthesis. bham.ac.uknih.gov These saturated cyclic amines are integral components in a variety of natural products and synthetic compounds with notable physiological functions. biointerfaceresearch.comacs.org Their importance is underscored by their presence in numerous biologically active molecules and their utility as versatile building blocks for creating other nitrogen-containing compounds with potential therapeutic properties. bham.ac.uk The growing interest in these heterocycles stems from their unique structural and chemical properties, which offer significant advantages in the design of novel therapeutic agents. medwinpublishers.com

Historical Context and Evolution of Azetidine (B1206935) Research

The study of azetidine chemistry has evolved significantly since its inception. Initially, azetidines were often considered mere analogues of the more reactive three-membered aziridines. google.com However, the discovery of naturally occurring azetidine-containing compounds, such as L-azetidine-2-carboxylic acid, which was first isolated in 1955 from Convallaria majalis (lily of the valley), spurred increased interest in this four-membered ring system. acs.orgresearchgate.net This discovery highlighted the distinct biological roles and chemical nature of azetidines, differentiating them from their three- and five-membered ring counterparts (aziridines and pyrrolidines, respectively). google.com Over the past few decades, remarkable progress has been made in the synthesis of diversely functionalized azetidines, driven by their potential applications in various areas of chemistry and pharmacology. biointerfaceresearch.com

Azetidines as Valuable Scaffolds in Drug Discovery and Development

Azetidines are considered privileged scaffolds in drug discovery due to their ability to impart favorable physicochemical properties to molecules. researchgate.netanalis.com.my Their rigid, three-dimensional structure allows for a more defined spatial arrangement of substituents, which can lead to higher binding affinity and selectivity for biological targets. tudublin.ie This conformational constraint can reduce the entropic penalty upon binding, enhancing the potency of drug candidates. tudublin.ie

Unique Reactivity Profile Driven by Ring Strain

The chemical reactivity of azetidines is largely governed by their inherent ring strain, which is approximately 25.4 kcal/mol. google.com This strain energy lies between that of the highly reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol). biointerfaceresearch.comgoogle.com This intermediate level of ring strain provides a unique balance: azetidines are stable enough for convenient handling and purification, yet they can undergo selective ring-opening reactions under appropriate conditions. google.comrsc.org This "tunable" reactivity makes them valuable synthetic intermediates, allowing for the construction of more complex acyclic and heterocyclic structures through strain-releasing transformations. rsc.orgacs.org The ability to undergo facile N-C bond cleavage provides a powerful tool for the functionalization and elaboration of molecular scaffolds. google.com

Focus on 3-Arylazetidine Derivatives in Contemporary Research

In recent years, there has been a significant focus on the synthesis and evaluation of 3-arylazetidine derivatives. medcraveonline.comresearchgate.net The introduction of an aryl group at the 3-position of the azetidine ring creates a versatile scaffold that can be readily modified to explore structure-activity relationships in drug discovery programs. This substitution pattern has been investigated for a range of therapeutic targets, including central nervous system disorders and cancer. medcraveonline.comresearchgate.net The development of novel synthetic methodologies has facilitated access to a wide array of 3-arylazetidines, enabling a deeper exploration of their therapeutic potential.

Rationale for Investigating 3-(4-Methoxyphenyl)azetidine

The specific compound, this compound, has emerged as a key pharmacophore in the design of novel therapeutic agents, particularly in the field of oncology. The rationale for investigating this particular scaffold is supported by several research findings where its derivatives have shown significant biological activity. For instance, a series of thiourea (B124793) compounds bearing the this compound moiety were designed as potential VEGFR-2 inhibitors, a key target in angiogenesis. These studies have demonstrated that the this compound core can serve as an effective anchor for building potent and selective anticancer agents. researchgate.net The methoxy (B1213986) group on the phenyl ring can influence the electronic properties and metabolic stability of the molecule, while the azetidine nitrogen provides a convenient point for further derivatization.

The promising results from studies on its derivatives have highlighted the this compound scaffold as a valuable starting point for the development of new drug candidates. The anticancer activity of these derivatives, as demonstrated by their low micromolar to nanomolar EC50 values against various cancer cell lines, provides a strong impetus for further investigation into the parent compound and its analogues. researchgate.net

Below are tables detailing the in vitro anticancer activity of various derivatives of this compound, which underscore the therapeutic potential of this core structure.

Table 1: In Vitro Anticancer Activity of this compound Thiourea Derivatives

| Compound ID | Cancer Cell Line | EC50 (µM) |

|---|---|---|

| 1B | A431 (Skin) | 0.77 |

| 1B | 786-O (Kidney) | 0.73 |

| 3B | PC3 (Prostate) | 0.25 |

| 3B | U251 (Brain) | 0.6 |

| 3B | A431 (Skin) | 0.03 |

EC50: Half-maximal effective concentration.

Table 2: In Vitro Anticancer Activity of this compound Picolinonitrile Derivatives researchgate.net

| Compound ID | Cancer Cell Line | EC50 (µM) |

|---|---|---|

| 4A-17 | U251 (Brain) | 0.03 |

| 4A-19 | HepG2 (Liver) | 2.13 |

| 4A-19 | U251 (Brain) | 0.46 |

| 4A-19 | A431 (Skin) | 0.77 |

EC50: Half-maximal effective concentration.

Overview of Research Gaps and Opportunities

Despite the promising biological activities of its derivatives, there are several research gaps and opportunities concerning the chemical compound this compound itself.

Synthesis and Characterization: While methods for the synthesis of substituted azetidines are continually being developed, there is a lack of literature focusing specifically on optimized, scalable, and diverse synthetic routes to this compound. Exploring novel synthetic strategies could improve yield, reduce costs, and allow for greater functional group tolerance, thereby facilitating broader access to this scaffold for further research. Detailed characterization of the parent compound using various spectroscopic and crystallographic techniques is also an area for further exploration.

Pharmacological Profiling: The majority of the existing research has focused on the biological evaluation of more complex derivatives of this compound. researchgate.net A comprehensive pharmacological profile of the parent compound is largely absent from the literature. Investigating its intrinsic activity, selectivity, and mechanism of action against a panel of biological targets would provide a valuable baseline and could reveal novel therapeutic applications.

Exploration of New Therapeutic Areas: The current research on this compound derivatives is heavily concentrated on their potential as anticancer agents, particularly as VEGFR-2 inhibitors. biointerfaceresearch.com There is a significant opportunity to explore the utility of this scaffold in other therapeutic areas. Given that azetidine-containing compounds have shown promise in treating neurological disorders, investigating the potential of this compound and its simpler analogues in this context represents a significant research opportunity.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR around the this compound core is warranted. While some derivatization has been performed at the azetidine nitrogen, a more comprehensive study involving modifications to both the phenyl ring and the azetidine ring could lead to the discovery of more potent and selective compounds. This includes exploring the impact of different substituents on the phenyl ring and investigating the stereochemistry of the azetidine core on biological activity.

Cyclization Strategies for Azetidine Ring Formation

The construction of the azetidine ring is predominantly achieved through cyclization reactions, which can be broadly categorized as intramolecular or intermolecular.

Intramolecular Cyclization Approaches

Intramolecular cyclization involves the formation of the azetidine ring from a single linear precursor containing both the nucleophilic nitrogen and the electrophilic carbon center.

The reductive cyclization of β-haloalkylimines is a method for synthesizing azetidines. magtech.com.cn For instance, the reduction of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines can lead to the formation of azetidine derivatives. nsf.gov This process often proceeds through a bicyclic aziridinium (B1262131) intermediate, which is subsequently opened by a nucleophile to yield the final azetidine product. nsf.gov

A notable and efficient method for constructing the azetidine ring is the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines. nih.govfrontiersin.orgnih.govfigshare.comelsevierpure.com Specifically, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.govfrontiersin.orgnih.govfigshare.comelsevierpure.com This reaction demonstrates a high degree of regioselectivity, favoring the 4-exo-tet cyclization pathway. frontiersin.org

The reaction tolerates a variety of functional groups, including those that are acid-sensitive or possess Lewis basicity. nih.govfrontiersin.orgnih.gov The choice of solvent and temperature can be crucial; for example, refluxing in 1,2-dichloroethane (B1671644) (DCE) has been shown to be effective. researchgate.net Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product influences the regioselectivity of the aminolysis. nih.govfrontiersin.org

A key advantage of this methodology is its ability to proceed with unprotected linear 3,4-epoxy amines, a transformation that was previously not well-documented. frontiersin.org The process involves the chemoselective activation of the epoxide by the La(OTf)₃ catalyst in the presence of the unprotected amine within the same molecule. researchgate.net

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a Model cis-3,4-Epoxy Amine researchgate.net

| Entry | Catalyst | Solvent | Temperature | Yield of Azetidine | Yield of Pyrrolidine (B122466) | Ratio (Azetidine:Pyrrolidine) |

| 1 | La(OTf)₃ | DCE | Reflux | 81% | Trace | >20:1 |

Data derived from a study on a model cis-3,4-epoxy amine. researchgate.net

A modern approach to azetidine synthesis involves the electrocatalytic intramolecular hydroamination of allylic sulfonamides. organic-chemistry.orgacs.orgnrf.re.krnih.gov This method merges cobalt catalysis with electrochemical oxidation to achieve the regioselective formation of a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation to yield the azetidine ring. organic-chemistry.orgacs.orgnrf.re.krnih.gov This technique is particularly valuable as traditional methods for intramolecular hydroamination of allylic amine derivatives have faced limitations. acs.orgnrf.re.krnih.gov

The reaction is typically carried out using a cobalt catalyst and an electrolyte like TBAPF₆ in a mixed solvent system. organic-chemistry.org Mechanistic studies, including cyclic voltammetry and kinetic analysis, suggest that the rate-determining step may involve either the final cyclization or a second anodic oxidation step. organic-chemistry.orgacs.org This electrocatalytic protocol has demonstrated applicability to a range of substrates, including those with biological relevance. organic-chemistry.org

Intermolecular Cyclization Approaches

Intermolecular cyclization strategies involve the reaction of two separate molecules to form the azetidine ring.

The [2+2] cycloaddition reaction is a powerful and direct method for the synthesis of four-membered rings, including azetidines. rsc.orgsemanticscholar.org This approach typically involves the reaction of an imine with an alkene or a ketene (B1206846). rsc.orgsemanticscholar.orgmdpi.comresearchgate.netresearchgate.net

The photochemical [2+2] cycloaddition, often referred to as the aza Paternò-Büchi reaction, between an imine and an alkene is an efficient route to functionalized azetidines. rsc.orgsemanticscholar.org Visible-light-mediated triplet energy transfer has been successfully employed to facilitate these reactions, expanding the scope and applicability of this method. springernature.com Both intramolecular and intermolecular versions of the aza Paternò-Büchi reaction have been developed. rsc.orgsemanticscholar.org

Another significant variant is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene with an imine to produce a β-lactam (azetidin-2-one). mdpi.comresearchgate.net These β-lactams can then be reduced to the corresponding azetidines. acs.org Ketenes are often generated in situ from precursors like acyl chlorides in the presence of a tertiary amine. mdpi.com This method has been widely used to synthesize a variety of monocyclic β-lactams, which are valuable intermediates for azetidine synthesis. mdpi.comresearchgate.netijper.orgseejph.com The stereochemistry of the resulting β-lactam is a critical aspect of the Staudinger reaction. researchgate.net

Table 2: Examples of [2+2] Cycloaddition Reactions for Azetidine Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Key Features |

| Aza Paternò-Büchi | Imine | Alkene | Azetidine | Photochemical, often requires sensitizer (B1316253) rsc.orgsemanticscholar.org |

| Staudinger Synthesis | Imine | Ketene | β-Lactam | Ketenes often generated in situ mdpi.comresearchgate.net |

| Visible-Light-Mediated | Cyclic Oxime | Alkene | Azetidine | Uses triplet energy transfer springernature.com |

Advanced Synthetic Methodologies for this compound and Related Azetidines

The synthesis of azetidine scaffolds, and specifically substituted derivatives like this compound, has garnered significant attention due to their increasing importance in medicinal chemistry. organic-chemistry.orgspringernature.com Azetidines serve as valuable bioisosteres, offering improved physicochemical properties to parent drug molecules. chemrxiv.org This article details advanced synthetic methodologies for preparing these crucial four-membered nitrogen heterocycles, focusing on photochemical reactions, annulation strategies, and strain-release-driven approaches.

2 Photochemical and Annulation Strategies

1 Photocycloaddition Reactions

Photocycloaddition reactions represent a powerful and atom-economical approach to constructing the azetidine ring. springernature.comresearchgate.net The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a cornerstone of this strategy. researchgate.netresearchgate.net

The aza Paternò-Büchi reaction involves the photochemical [2+2] cycloaddition of an imine and an alkene to yield an azetidine. researchgate.netresearchgate.netrsc.org This method is one of the most direct and efficient routes to functionalized azetidines. researchgate.netnih.gov However, its application has faced limitations due to competing relaxation pathways of the photoexcited imine. springernature.comresearchgate.net

Recent advancements have overcome some of these challenges through the use of visible-light photocatalysis. researchgate.netmit.edu This strategy often employs an iridium photocatalyst to facilitate the reaction via triplet energy transfer, allowing for the synthesis of highly functionalized azetidines under mild conditions. researchgate.netthieme-connect.com The reaction's success can be influenced by the electronic properties of the reactants, and matching the frontier molecular orbital energies of the alkene and the imine equivalent is crucial for promoting the desired cycloaddition over competing processes like alkene dimerization. mit.edu

While direct examples for the synthesis of this compound using this method are not prevalent in the reviewed literature, the general applicability of the aza Paternò-Büchi reaction to a wide range of alkenes and imine precursors suggests its potential for accessing such structures. researchgate.netthieme-connect.com

A significant development in the aza Paternò-Büchi reaction is the use of 2-isoxazoline-3-carboxylates as oxime equivalents. researchgate.netnih.gov This intermolecular approach utilizes a visible-light-mediated triplet energy transfer from an iridium photocatalyst to activate the 2-isoxazoline-3-carboxylate. researchgate.netrsc.orgnsf.gov This excited species then undergoes a [2+2] cycloaddition with a broad range of alkenes, including those that are unactivated. rsc.orgnsf.gov

This method is characterized by its operational simplicity and mild reaction conditions, providing access to highly functionalized azetidines that can be readily converted to the free, unprotected heterocycle. researchgate.netnih.gov The use of these specific oxime precursors was found to be critical for the reaction's success, as other cyclic or acyclic oximes did not yield the desired azetidine product under the same conditions. thieme-connect.com

| Catalyst/Sensitizer | Reactant 1 | Reactant 2 | Product | Yield (%) | Ref |

| Iridium Photocatalyst | 2-Isoxazoline-3-carboxylate | Alkene | Functionalized Azetidine | up to 99 | springernature.com |

| Xanthone | 2-Isoxazoline-3-carboxylate | Alkene | Functionalized Azetidine | - | thieme-connect.com |

2 [3+1]-Annulation Reactions

[3+1]-Annulation reactions provide an alternative route to the azetidine core by combining a three-atom component with a single-atom fragment.

A relay catalysis strategy has been developed for the [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines. organic-chemistry.orgacs.org This one-pot reaction combines a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane 1,1-diester by the aromatic amine with a subsequent (hypo)iodite-catalyzed C-N bond formation to construct the azetidine ring. acs.orgacs.orgcolab.ws This method allows for the direct synthesis of biologically important polysubstituted azetidines. acs.orgacs.orgfigshare.com The reaction proceeds through the formation of a homo-Michael acceptor from the cyclopropane under Lewis acid catalysis, which is then trapped by the amine. acs.org

Structure

3D Structure

属性

IUPAC Name |

3-(4-methoxyphenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-4-2-8(3-5-10)9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMISQBTERXMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222476 | |

| Record name | Azetidine, 3-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7215-07-8 | |

| Record name | Azetidine, 3-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine, 3-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Mechanistic Studies on 3 4 Methoxyphenyl Azetidine

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for analyzing molecular structures, properties, and reaction mechanisms in organic synthesis. These methods allow for a detailed examination of electronic structure, providing a foundation for understanding the forces that govern chemical transformations.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing researchers to identify transition states and intermediates. This information is crucial for understanding the feasibility and mechanism of a given transformation. For instance, in the synthesis of azetidine (B1206935) rings via the [2+2] photocycloaddition of imines and alkenes, computational studies have been used to calculate reaction profiles. researchgate.net These calculations can confirm the role of specific functional groups, such as N-sulfamoyl fluoride, in promoting the desired reaction pathway by generating reactive triplet imine intermediates. researchgate.net By modeling the energy changes along the reaction coordinate, from reactants to products, DFT can elucidate the activation energy barriers, providing a quantitative measure of the reaction's kinetics. researchgate.net

Table 1: Illustrative Data from DFT Reaction Profile Calculation This table provides a conceptual example of data generated from DFT calculations for a hypothetical reaction pathway, as specific data for 3-(4-Methoxyphenyl)azetidine was not available in the provided sources.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 (TS1) | +21.5 |

| 3 | Intermediate | -5.2 |

| 4 | Transition State 2 (TS2) | +15.8 |

Many reactions involving azetidines can yield multiple isomers. Computational analysis is a key tool for predicting and explaining the observed regioselectivity and stereoselectivity. For example, in the synthesis of azetidines through the intramolecular aminolysis of epoxy amines, Lewis acid catalysts can induce high regioselectivity. frontiersin.org Computational studies can model the coordination of the catalyst (e.g., La(OTf)₃) to the substrate, revealing how this interaction favors one reaction pathway over another, leading to the selective formation of the azetidine ring (a 4-exo-tet cyclization) instead of other potential products like pyrrolidines. frontiersin.org These models can explain why different isomers of the starting material may lead to vastly different outcomes, providing critical insights for synthetic planning. frontiersin.org

The reactivity of 3-aryl azetidines is profoundly influenced by the stability of intermediates that can be formed, such as benzylic radicals. The inherent ring strain of the azetidine core plays a significant role in the energetics of these species. Computational studies on 3-aryl azetidines have shown that benzylic radicals situated on the strained four-membered ring are less stable and exhibit greater π-delocalization compared to analogous radicals in unstrained systems. escholarship.org This inherent instability makes subsequent reactions, such as Giese additions, more favorable and often irreversible. escholarship.org Understanding these energetic properties through calculation is crucial for designing reactions that leverage the unique reactivity of the strained ring, such as in visible-light photoredox-catalyzed processes that proceed via tertiary radical intermediates. escholarship.orgduartegroupchem.org

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide detailed information about its conformational flexibility. The azetidine ring is not perfectly planar, and it can undergo puckering motions. Furthermore, the orientation of the 4-methoxyphenyl (B3050149) substituent relative to the ring can vary. MD simulations can explore the accessible conformations of the molecule in different environments, such as in various solvents, and determine the relative populations of different conformational states. This analysis is important for understanding how the molecule's shape influences its interactions with other molecules, including enzymes or receptors in a biological context.

Structure-Activity Relationship (SAR) and Design Principles through Computational Modeling

Computational modeling is a cornerstone of modern drug discovery and materials science, enabling the systematic exploration of structure-activity relationships (SAR). By analyzing how modifications to a molecule's structure affect its properties or biological activity, researchers can develop principles for designing new and improved compounds.

Computational models can effectively predict the reactivity of different substrates and, consequently, the expected yields of chemical reactions. For the functionalization of 3-aryl azetidines, computational studies have been used to compare the reactivity of radicals on strained rings versus those on unstrained systems. escholarship.org These studies indicate that for certain reactions, such as conjugate additions, the ring strain of the azetidine precursor leads to higher product yields by making the key bond-forming step irreversible. escholarship.org In contrast, similar reactions with unstrained benzylic radicals were calculated to be reversible, resulting in lower yields and the formation of undesired side products like dimers. escholarship.org This predictive capability allows chemists to select substrates that are most likely to succeed in a desired transformation, accelerating the development of new synthetic methods.

Understanding the Influence of Substituents on Azetidine Formation

Computational and mechanistic studies provide crucial insights into the factors governing the formation of the azetidine ring. The presence and nature of substituents on the precursor molecule can significantly impact the thermodynamics and kinetics of the cyclization process. In the case of this compound, the 4-methoxyphenyl group at the 3-position plays a pivotal role in influencing the facility of ring closure.

The formation of the azetidine ring typically proceeds through an intramolecular nucleophilic substitution, where a nitrogen-containing functional group attacks a carbon atom bearing a leaving group, leading to a 4-exo-tet cyclization. The energetic barrier of this process is sensitive to both electronic and steric effects exerted by the substituents on the acyclic precursor.

Electronic Effects of the 4-Methoxyphenyl Group:

While direct computational studies on the formation of this compound are not extensively reported in the literature, the electronic influence of the 4-methoxyphenyl group can be inferred from general principles of organic chemistry and studies on related systems. In the context of azetidine formation, the electron-donating nature of the 4-methoxyphenyl group can influence the transition state of the cyclization. For instance, in reactions where the carbon atom at the 3-position develops a partial positive charge in the transition state, the electron-donating 4-methoxyphenyl group would have a stabilizing effect, thereby lowering the activation energy and accelerating the rate of cyclization. Conversely, if the transition state involves the development of a partial negative charge at this position, the substituent would be destabilizing.

Studies on the intramolecular C-N cyclization of other systems have shown that the electronic nature of substituents on an aryl ring can govern the reaction pathways. nih.gov For example, electron-donating groups can enhance the nucleophilicity of a nearby reacting center or stabilize a carbocationic intermediate, facilitating ring closure.

Steric Considerations:

The steric bulk of the 3-substituent can also affect the rate of azetidine formation. A bulky substituent can introduce gauche interactions in the transition state of the cyclization, increasing its energy and slowing down the reaction. However, the 4-methoxyphenyl group, while larger than a hydrogen atom, is not exceptionally bulky, and its influence is likely to be more electronic than steric in nature. The planarity of the phenyl ring allows it to adopt conformations that minimize steric hindrance during the ring-closing process.

Influence on Regioselectivity:

In precursors where alternative cyclization pathways are possible (e.g., formation of a five-membered pyrrolidine (B122466) ring), the substituent at the 3-position can play a crucial role in directing the regioselectivity of the reaction. Quantum chemical investigations into the formation of 2-arylazetidines from the ring-opening of oxiranes have provided insights into the factors governing 4-exo versus 5-endo cyclizations, highlighting the importance of transition state geometries and orbital overlap, which are influenced by the substituents. acs.org While a direct analogy, these studies underscore the subtle interplay of electronic and steric factors in determining the outcome of such cyclizations.

In a study on the synthesis of various N-arylazetidines, the electronic properties of substituents on the N-phenyl ring were found to influence the reaction rates and product distribution. canterbury.ac.nz Although this concerns a different position on the azetidine ring, it demonstrates the general principle that aryl substituents significantly modulate the reactivity of azetidine-forming reactions.

The following table summarizes the expected electronic and steric influence of the 4-methoxyphenyl group on the formation of the azetidine ring based on general chemical principles.

| Substituent Property | Influence on Azetidine Formation | Expected Outcome for this compound |

| Electronic Effect | The electron-donating nature of the 4-methoxyphenyl group can stabilize a transition state with developing positive charge at the 3-position. | Potentially accelerates the rate of cyclization compared to unsubstituted or electron-withdrawn analogues. |

| Steric Effect | The aryl group introduces some steric bulk which could potentially hinder the approach of the nucleophile. | The planar nature of the phenyl ring may allow for conformations that minimize steric hindrance, making the electronic effect more dominant. |

| Regioselectivity | Can influence the preference for 4-exo versus 5-endo cyclization pathways. | The electronic nature of the substituent can alter the relative energies of the transition states for the formation of four- and five-membered rings. |

It is important to note that the precise influence of the 4-methoxyphenyl substituent is highly dependent on the specific reaction mechanism, including the nature of the starting materials, the leaving group, and the reaction conditions. Detailed computational modeling and kinetic studies specifically targeting the formation of this compound would be necessary to provide a more quantitative understanding of these substituent effects.

Biological Activities and Pharmacological Applications of 3 4 Methoxyphenyl Azetidine Derivatives

Antimicrobial Activities

The unique structural features of the azetidine (B1206935) ring, combined with the 4-methoxyphenyl (B3050149) moiety, have been exploited to develop novel agents against a range of microbial pathogens.

Antibacterial EfficacyAzetidine derivatives have been investigated for their potential to combat bacterial infections, including those caused by drug-resistant strains. While some series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones showed negligible direct antibacterial activity against Staphylococcus aureus (including MRSA) at concentrations up to 2 mM, certain compounds have demonstrated efficacy as antibiotic enhancers.nih.govFor instance, compound trans-11f was identified as a significant adjuvant for oxacillin (B1211168), enhancing its efficacy against the highly resistant S. aureus strain HEMSA 5.nih.gov

Other studies have focused on synthesizing novel azetidinone derivatives and screening them against various bacterial strains. A series of 4(3-Chloro-(Substituted-Phenyl)-4-oxoazetidine-1-yl)-1-phenylthiosemicarbazide derivatives were synthesized and showed significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae) bacteria. jddtonline.info Similarly, studies on 1,3,4-oxadiazole (B1194373) analogues containing a methoxyphenyl group have reported favorable antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 1: Selected Antibacterial Activity of Azetidine Derivatives

| Compound Class | Target Bacteria | Observed Activity | Source |

|---|---|---|---|

| N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones | S. aureus (including MRSA) | Negligible direct activity; some act as oxacillin adjuvants. | nih.gov |

| 4-oxoazetidine-1-yl-phenylthiosemicarbazide derivatives | B. subtilis, K. pneumoniae | Significant antibacterial activity. | jddtonline.info |

| 1,3,4-oxadiazole analogues with methoxyphenyl group | Gram-positive and Gram-negative bacteria | Favorable antibacterial effects. | researchgate.net |

Antifungal PropertiesThe development of resistance to current antifungal therapies has prompted the search for new and effective agents. Azetidine derivatives have shown potential in this area. A novel chitosan-azetidine derivative was synthesized and evaluated for its antifungal potential against invasive fungal infections.researchgate.netnih.govThis derivative demonstrated significant inhibitory effects on the morphology of fungal mycelia, particularly against Aspergillus fumigatus 3007, with an antifungal inhibitory index of 26.19%.nih.govAnother study reported that a specific derivative, compound 12, exhibited the highest antifungal inhibition against both Aspergillus fumigatus 3007 and Candida albicans 3018.researchgate.netThe mechanism appears to involve creating a porous nature in the fungal membrane.researchgate.net

Table 2: Antifungal Activity of Azetidine Derivatives

| Compound Class | Target Fungi | Observed Activity | Source |

|---|---|---|---|

| Chitosan-azetidine derivative | Aspergillus fumigatus 3007 | Antifungal inhibitory index of 26.19%. | nih.gov |

| Azetidine tethered chitosan (B1678972) (Compound 12) | Aspergillus fumigatus 3007, Candida albicans 3018 | Highest antifungal inhibition in its series. | researchgate.net |

Antitubercular PotentialTuberculosis remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains. A series of azetidine derivatives, termed BGAz, have been identified as potent bactericidal agents against Mycobacterium tuberculosis.nih.govnih.govThese compounds exhibit potent activity with MIC99 values below 10 μM against both drug-sensitive and MDR strains of M. tuberculosis.nih.govnih.govA key advantage of these compounds is the lack of detectable drug resistance.nih.govnih.govThe mode of action for the BGAz series involves the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell envelope.nih.govnih.govThis mechanism is distinct from existing mycobacterial cell wall inhibitors.nih.govnih.gov

Table 3: Antitubercular Activity of Azetidine (BGAz) Derivatives

| Compound Series | Target Strain | Activity (MIC99) | Mechanism of Action | Source |

|---|---|---|---|---|

| BGAz | Drug-sensitive M. tuberculosis | <10 μM | Inhibition of mycolic acid biosynthesis. | nih.govnih.gov |

| BGAz | Multidrug-resistant M. tuberculosis (MDR-TB) | <10 μM | Inhibition of mycolic acid biosynthesis. | nih.govnih.gov |

Anticancer and Antitumor Activities

Derivatives of 3-(4-methoxyphenyl)azetidine have demonstrated significant potential as anticancer agents, with research highlighting their ability to inhibit key signaling pathways and induce cancer cell death.

STAT3 InhibitionSignal Transducer and Activator of Transcription 3 (STAT3) is a validated therapeutic target in oncology due to its role in promoting tumor cell proliferation, survival, and metastasis. A novel class of azetidine-based compounds has been discovered to be highly potent and selective irreversible inhibitors of STAT3.nih.govnih.govCompounds such as H172 and H182 selectively inhibit STAT3 activity with IC50 values in the sub-micromolar range (0.38–0.98 μM), showing significant selectivity over other STAT family members like STAT1 and STAT5 (IC50 > 15.8 μM).nih.govnih.govThis inhibition is achieved through an irreversible covalent binding to the STAT3 protein.nih.gov

Table 4: STAT3 Inhibition by Azetidine-Based Compounds

| Compound | Target | IC50 Value | Selectivity | Source |

|---|---|---|---|---|

| H172, H182 | STAT3 | 0.38–0.98 μM | Highly selective over STAT1 and STAT5. | nih.govnih.gov |

| H120, H105 | STAT3 | 1.75–2.07 μM | Preferential inhibition of STAT3 DNA-binding activity. | nih.gov |

Mechanisms of ActionThe primary anticancer mechanism for a significant class of these azetidine derivatives is the direct and irreversible inhibition of STAT3.nih.govMass spectrometry and site-directed mutagenesis studies have confirmed that these compounds form covalent bonds with specific cysteine residues, Cys426 and Cys468, within the DNA-binding domain of STAT3.nih.govnih.govresearchgate.netThis binding prevents STAT3 from activating the transcription of genes essential for tumor cell survival and growth.nih.govIn triple-negative breast cancer (TNBC) cells, treatment with these azetidine compounds leads to the inhibition of both constitutive and ligand-induced STAT3 signaling, resulting in a loss of viable cells and tumor cell death.nih.govnih.gov

Beyond STAT3 inhibition, other mechanisms have been proposed for related azetidinone structures. For example, a series of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones, which includes a methoxyphenyl group, exhibited potent antiproliferative activity in breast and chemoresistant colon cancer cells. mdpi.com Computational docking studies for these compounds predicted binding to the colchicine (B1669291) binding site of tubulin, suggesting that inhibition of microtubule polymerization is another potential mechanism of action for this class of molecules. mdpi.com Additionally, some 1,4-diaryl-3-chloroazetidin-2-ones have been recognized as potent agents for treating human breast cancer, and other derivatives have been shown to induce apoptosis in human solid tumor cell lines. nih.gov

Central Nervous System (CNS) Activities

Derivatives of this compound have demonstrated significant potential to modulate CNS activity through various mechanisms, including interactions with neurotransmitter transporters and enzymes. This has positioned them as promising candidates for the development of novel therapeutics for neurological and psychiatric disorders.

Research has shown that 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives can act as inhibitors of gamma-aminobutyric acid (GABA) uptake. ebi.ac.uk Specifically, these compounds have been evaluated for their affinity for the GAT-1 and GAT-3 transporters, which are crucial for regulating GABA levels in the synapse. One such derivative displayed moderate affinity to GAT-1 with an IC50 value of 26.6 +/- 3.3 microM. ebi.ac.uk Another derivative showed moderate affinity to GAT-3 with an IC50 value of 31.0 +/- 4.7 microM. ebi.ac.uk By inhibiting GABA uptake, these compounds can enhance GABAergic neurotransmission, a mechanism that is central to the action of many anxiolytic, sedative, and anticonvulsant drugs.

Furthermore, azetidine derivatives have been investigated as potent inhibitors of vesicular dopamine (B1211576) uptake. nih.gov For instance, a cis-4-methoxy substituted azetidine analog was found to be a potent inhibitor of [3H]dopamine (DA) uptake into isolated synaptic vesicles with a Ki of 24 nM. nih.gov This inhibitory action on the vesicular monoamine transporter 2 (VMAT2) suggests a potential role in modulating dopamine homeostasis, which is implicated in various neurological and psychiatric conditions.

The structural similarity of some this compound derivatives to known monoamine transporter inhibitors has prompted investigations into their affinity for dopamine (DAT) and serotonin (B10506) (SERT) transporters. While direct binding data for this compound itself is limited in the provided search results, related structures offer valuable insights. For example, studies on 3-phenyltropane analogues have identified compounds with high affinity for both DAT and SERT. nih.gov One such compound, 3β-(4-methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester, exhibited an IC50 value of 2.5 nM for DAT and a Ki value of 3.5 nM for SERT. nih.gov Similarly, research on methylphenidate derivatives has shown that para-substitution on the phenyl ring, including with a methoxy (B1213986) group, can lead to retained or increased affinity for the dopamine transporter. clinpgx.org These findings suggest that the 4-methoxyphenyl moiety is a favorable substituent for achieving affinity at these key monoamine transporters.

The ability of this compound derivatives to interact with key CNS targets translates into significant potential for the treatment of various neurological disorders. The GABA uptake inhibition exhibited by some derivatives suggests their utility in conditions characterized by GABAergic hypofunction, such as epilepsy and anxiety disorders. ebi.ac.uk

Furthermore, the potent inhibition of vesicular dopamine uptake by certain azetidine analogs points to their potential in managing conditions related to dopaminergic dysregulation. nih.gov The modulation of dopamine levels is a cornerstone in the treatment of disorders like Parkinson's disease and attention-deficit/hyperactivity disorder (ADHD).

Moreover, the anti-inflammatory and anti-oxidative properties of some azetidine derivatives are highly relevant to neurodegenerative diseases. For example, the azetidine derivative KHG26792 has been shown to attenuate the production of inflammatory mediators and reduce oxidative stress induced by β-amyloid, a key pathological hallmark of Alzheimer's disease. nih.gov This neuroprotective effect is achieved, in part, by modulating Akt/GSK-3β signaling and decreasing the translocation of NF-κB. nih.gov

| Derivative Class | Target | Activity | Potential Application |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine | GAT-1/GAT-3 | Moderate Inhibition | Neurological Disorders |

| cis-4-methoxy substituted azetidine | VMAT2 | Potent Inhibition (Ki=24 nM) | Neurological Disorders |

| KHG26792 | Inflammatory mediators, Oxidative stress | Attenuation | Neurodegenerative Diseases |

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the significant anti-inflammatory and analgesic potential of compounds containing the 4-methoxyphenyl moiety, including derivatives of azetidine and other heterocyclic structures. A novel pyrazole (B372694) derivative, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423), demonstrated potent anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) by a factor of 150. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov Furthermore, FR140423 exhibited dose-dependent anti-hyperalgesic effects that were five-fold more potent than indomethacin. nih.gov

In a similar vein, a pyrrole (B145914) derivative, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione, has been shown to possess anti-inflammatory and anti-arthritic properties. elsevierpure.com Its mechanism of action involves the inhibition of prostaglandin (B15479496) E2 (PGE2) production through the inhibition of COX-2 activity. elsevierpure.com This compound also suppressed the production of nitric oxide (NO) and inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6. elsevierpure.com

The azetidine derivative KHG26792 has also been shown to possess anti-inflammatory properties by attenuating the production of inflammatory mediators like IL-6, IL-1β, TNF-α, and nitric oxide in microglial cells. nih.gov

| Compound | Key Findings |

| 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole | 150-fold more selective for COX-2 over COX-1; 5-fold more potent anti-hyperalgesic effect than indomethacin. nih.gov |

| 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione | Inhibits PGE2 production via COX-2 inhibition; suppresses NO, IL-1β, and IL-6 production. elsevierpure.com |

| KHG26792 | Attenuates production of IL-6, IL-1β, TNF-α, and nitric oxide. nih.gov |

Antiviral Activities

The azetidine scaffold has been explored for its potential as a source of novel antiviral agents. A study on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones demonstrated that these compounds can exhibit antiviral activity against a range of DNA and RNA viruses. nih.gov One of the stereoisomers, trans-11f, which has a 3-methyl-4-fluorophenyl group at the C3 position, showed moderate inhibitory activity against human coronavirus (229E) with an EC50 of 45 µM. nih.gov This was almost 2.5-fold more potent than the reference drug ribavirin (B1680618) (EC50 = 112 µM). nih.gov The same compound also showed activity against the cytomegalovirus AD-169 strain with an EC50 of 54.69 µM. nih.gov The stereochemistry of the azetidinone ring was found to be important for the activity and selectivity of these compounds. nih.gov

| Compound | Virus | Activity (EC50) |

| trans-11f | Human coronavirus (229E) | 45 µM |

| trans-11f | Cytomegalovirus (AD-169) | 54.69 µM |

Antioxidant Activities

Derivatives containing the (4-methoxyphenyl)amino moiety have shown significant antioxidant properties. A study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives revealed that some of these compounds have antioxidant activity greater than that of the well-known antioxidant, ascorbic acid. nih.govnih.gov For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide was found to be 1.37 times more active than ascorbic acid in a DPPH radical scavenging assay. nih.gov Another derivative, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide, surpassed the antioxidant activity of ascorbic acid by 1.35-fold. nih.gov

The azetidine derivative KHG26792 also demonstrated anti-oxidative effects by downregulating protein oxidation, lipid peroxidation, and reactive oxygen species (ROS) levels that were enhanced by β-amyloid. nih.gov Furthermore, research on azetidin-2-one (B1220530) derivatives has also highlighted their potential as antioxidant agents. mdpi.com

| Compound/Derivative Class | Antioxidant Activity |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37 times more active than ascorbic acid. nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | 1.35 times more active than ascorbic acid. nih.gov |

| KHG26792 | Downregulated protein oxidation, lipid peroxidation, and ROS levels. nih.gov |

| Azetidin-2-one derivatives | Noted for their antioxidant potential. mdpi.com |

Other Pharmacological Applications

Antischizophrenic Activity

The therapeutic potential of this compound derivatives in the treatment of schizophrenia has been linked to their activity as dopamine receptor antagonists. Specifically, research has focused on N-benzhydryl-3-(4-methoxyphenyl)azetidine derivatives, which have been identified as antagonists of the dopamine D2 and D4 receptors. Antagonism of these receptors is a well-established mechanism of action for many antipsychotic drugs, as it helps to modulate the dopaminergic neurotransmission imbalances associated with schizophrenia.

While the general activity of this class of compounds as dopamine antagonists is noted, detailed structure-activity relationship studies and specific potency data for a wide range of N-benzhydryl-3-(4-methoxyphenyl)azetidine derivatives are not extensively detailed in the reviewed literature. However, the identification of this scaffold as a dopamine D2 and D4 receptor antagonist highlights its potential for the development of novel antipsychotic agents.

Antimalarial Activity

The fight against malaria has been significantly bolstered by the discovery of potent this compound derivatives. Notably, a series of azetidine-2-carbonitriles has demonstrated significant efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.govacs.orgresearchgate.net

One of the key mechanisms of action for these compounds is the inhibition of P. falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis in the parasite. nih.govacs.orgresearchgate.net By targeting this enzyme, these azetidine derivatives disrupt a critical metabolic pathway, leading to parasite death.

Promising compounds from this class include BRD7539 and BRD9185. BRD7539 has shown potent activity against both the blood and liver stages of the parasite. nih.govacs.org Further optimization of this series led to the development of BRD9185, which exhibits curative potential in animal models of malaria. nih.govresearchgate.net Another notable derivative, BRD3914, a bicyclic azetidine, has also demonstrated potent in vivo antimalarial activity. acs.org

| Compound | Target | EC50 (μM) | Parasite Stage | Reference |

|---|---|---|---|---|

| BRD7539 | P. falciparum DHODH | 0.010 | Asexual Blood Stage | nih.govacs.org |

| BRD7539 | P. falciparum DHODH | 0.015 | Liver Stage | nih.govacs.org |

| BRD9185 | P. falciparum DHODH | 0.016 | Asexual Blood Stage | nih.govresearchgate.net |

| BRD3914 | P. falciparum phenylalanyl-tRNA synthetase | 0.015 | - | acs.org |

Antiobesity Activity

The potential of this compound derivatives in the management of obesity has been explored, with a focus on their activity as cannabinoid receptor 1 (CB1) antagonists. The CB1 receptor is a key component of the endocannabinoid system, which plays a significant role in regulating appetite and energy balance. Antagonism of the CB1 receptor is a known mechanism for reducing food intake and promoting weight loss.

One notable compound in this area is CE-178253, an azetidine derivative that has been identified as a CB1 antagonist for the treatment of obesity. researchgate.net While the specific substitution pattern of CE-178253 as a this compound is not explicitly confirmed in the available literature, the broader class of azetidine derivatives is recognized for its potential in developing antiobesity agents through this mechanism. Further research is needed to fully elucidate the structure-activity relationships of this compound derivatives as CB1 antagonists and their therapeutic potential for weight management.

Antidiabetic Activity

Derivatives of this compound, particularly those incorporating a 2-azetidinone (β-lactam) ring, have been investigated for their potential as antidiabetic agents. These compounds have shown promise in preclinical studies for their ability to lower blood glucose levels. scielo.brresearchgate.net

The mechanism of action for the antidiabetic effects of these derivatives is not fully elucidated in the reviewed literature, but it is suggested that they may improve glycemic control through various pathways. Some studies have focused on the synthesis of hybrid molecules combining the 2-azetidinone scaffold with other heterocyclic systems known for their antidiabetic properties, such as thiazolidinediones. scielo.brnih.govijrpr.comresearchgate.net These hybrid compounds aim to leverage multiple mechanisms to achieve better therapeutic outcomes.

In vivo studies in animal models of diabetes have demonstrated that certain 2-azetidinone derivatives can significantly reduce blood glucose levels. scielo.brresearchgate.net For instance, some novel N-substituted-1,3,4-oxadiazol-2-yl)-3-chloro-4-phenylazetidin-2-ones have shown significant antidiabetic activity and an ability to lower both blood sugar levels and obesity in rats. scielo.br

| Compound Class | Activity | Model | Reference |

|---|---|---|---|

| 2-Azetidinone derivatives | Significant blood glucose lowering | STZ-induced diabetic rats | scielo.brresearchgate.net |

| 2-Azetidinone-thiazolidinedione hybrids | Potential for improved glycemic control | - | scielo.brnih.govijrpr.comresearchgate.net |

Anticonvulsant Activity

The investigation into the anticonvulsant properties of this compound derivatives has centered on their ability to modulate the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Specifically, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives have been identified as inhibitors of GABA uptake transporters (GATs). By blocking the reuptake of GABA from the synaptic cleft, these compounds increase the concentration of this neurotransmitter, thereby enhancing inhibitory signaling in the brain and reducing neuronal excitability, which is a key factor in the generation of seizures.

Research has shown that these derivatives can exhibit moderate affinity for both GAT-1 and GAT-3 transporters. nih.gov The inhibition of these transporters is a validated strategy for the development of anticonvulsant drugs.

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | GAT-1 and GAT-3 | Moderate affinity as GABA uptake inhibitors | nih.gov |

While the initial findings are promising, further studies are required to optimize the potency and selectivity of these compounds and to fully assess their therapeutic potential as novel anticonvulsant agents.

Applications in Advanced Chemical Synthesis and Materials Science

Azetidines as Chiral Templates

Chiral azetidine (B1206935) derivatives serve as valuable building blocks and templates in asymmetric synthesis. rsc.org Their rigid, conformationally constrained structure allows for the precise spatial arrangement of functional groups, which can be used to direct the stereochemical outcome of chemical reactions. nih.gov Although synthetic methods were historically challenging, recent advancements have made a wide array of functionalized azetidines more accessible for these applications. bham.ac.ukmagtech.com.cn

The application of azetidines in this context includes their use as:

Chiral Ligands: Azetidine derivatives can be synthesized to form complexes with metals like palladium and cobalt. These chiral metal complexes are then used as catalysts in asymmetric reactions, such as the addition of diethyl zinc to aldehydes, to produce enantiomerically enriched products. bham.ac.uk

Chiral Auxiliaries: In asymmetric transformations, chiral azetidines can be temporarily attached to a substrate molecule to control the stereoselectivity of a reaction. After the desired transformation, the auxiliary can be cleaved, having imparted its chirality to the product.

Synthetic Intermediates: The inherent chirality of certain azetidine precursors can be transferred through subsequent reaction steps, making them crucial starting materials for the synthesis of complex chiral molecules, including polyamine ligands and natural products. bham.ac.uk

The development of synthetic routes, such as selenium-induced 4-exo-tet cyclization of homoallylamines, has facilitated the production of diversely substituted chiral azetidines, expanding their utility as templates in organic synthesis. bham.ac.uk

Role in Polymerization Processes

The significant ring strain inherent in the azetidine scaffold makes it susceptible to ring-opening polymerization (ROP), a key process for creating polyamines. rsc.orgresearchgate.netrsc.org Both cationic and anionic ROP mechanisms can be employed to polymerize azetidine and its derivatives. rsc.org

Cationic Ring-Opening Polymerization (CROP): This is the more common method for azetidine polymerization. rsc.org Initiated by cationic species like acids, the process leads to the formation of branched polyamines. researchgate.netacs.org For instance, the CROP of unsubstituted azetidine yields hyperbranched poly(trimethylenimine) (hbPTMI), while the polymerization of 1,3,3-trimethylazetidine has been shown to proceed to complete conversion at elevated temperatures (≥60°C). rsc.orgresearchgate.net In some cases, the polymerization can exhibit "living" characteristics, meaning it proceeds without termination, allowing for the synthesis of polymers with controlled molecular weights. researchgate.net

Anionic Ring-Opening Polymerization (AROP): This method has been more recently established for N-activated aziridines and has been extended to N-sulfonylazetidines. rsc.orgnsf.gov AROP of N-(alkylsulfonyl)azetidines, initiated by nucleophiles, produces poly(N-sulfonylazetidine)s. nsf.gov These polymers are valuable precursors to other polyimines. nsf.gov The polymerization kinetics and the properties of the resulting polymer, such as solubility, are highly dependent on the nature of the substituent on the sulfonyl group. nsf.gov

The resulting polymers, such as poly(propylenimine) (PPI), have applications in areas like CO2 capture, where they are impregnated into mesoporous silica (B1680970) to create effective adsorbents. rsc.orgacs.org

Table 1: Overview of Azetidine Polymerization

| Polymerization Type | Monomers | Initiators | Resulting Polymer | Key Characteristics |

|---|---|---|---|---|

| Cationic (CROP) | Azetidine, N-alkylazetidines (e.g., 1,3,3-trimethylazetidine) | Cationic initiators (e.g., acids, Et3OBF4) | Branched polyamines (e.g., poly(propylenimine)) | Can exhibit "living" characteristics; monomer basicity influences reaction. rsc.orgresearchgate.net |

| Anionic (AROP) | N-sulfonylazetidines | Nucleophilic initiators | Poly(N-sulfonylazetidine)s | Polymer structure (linear vs. branched) and solubility depend on N-substituents. nsf.gov |

Development of New Degrader Motifs and PROTAC Linkers

In the field of targeted protein degradation, the azetidine scaffold has emerged as a critical component in the design of proteolysis-targeting chimeras (PROTACs). sigmaaldrich.com PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. sigmaaldrich.comnih.gov They consist of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. nih.gov

The linker's composition, length, and rigidity are crucial for the PROTAC's efficacy, and azetidine derivatives are increasingly used in this capacity. nih.govresearchgate.net

Azetidine-based Linkers: Molecules like Azetidine-3-carboxylic acid and Methyl 1-Boc-azetidine-3-carboxylate are employed as alkyl chain-based PROTAC linkers. medchemexpress.commedchemexpress.com The rigid, three-dimensional nature of the azetidine ring provides defined exit vectors for connecting the two ligands, which can be advantageous for optimizing the formation of the crucial ternary complex between the PROTAC, the target protein, and the E3 ligase. nih.govsigmaaldrich.com

Degrader Motifs: Beyond their role in linkers, azetidine-based structures have been developed as core motifs of the inhibitors themselves. For example, a series of (R)-azetidine-2-carboxamide analogues were developed as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. nih.gov These new azetidine-based inhibitors showed sub-micromolar potency and improved physicochemical properties over previous scaffolds. nih.gov

The modular nature of PROTAC synthesis, often employing click chemistry, allows for the creation of libraries with varied linkers to empirically determine the optimal structure for degrading a specific protein of interest. nih.gov

Bioisosteric Replacements in Drug Design

The replacement of planar, sp2-rich structures with three-dimensional, sp3-rich scaffolds like azetidine can lead to significant improvements in:

Physicochemical Properties: Increased solubility, reduced lipophilicity (LogP), and modulation of pKa. nih.govtcichemicals.com

Pharmacokinetic Profiles: Enhanced metabolic stability and oral bioavailability. drughunter.comresearchgate.net

Potency and Selectivity: The rigid azetidine scaffold can pre-organize pendant functional groups into a conformation favorable for binding to a biological target, potentially increasing potency and selectivity. nih.gov

Table 2: Examples of Azetidine as a Bioisostere

| Original Group/Scaffold | Azetidine-based Bioisostere | Therapeutic Area/Target | Benefit of Replacement | Reference(s) |

|---|---|---|---|---|

| Ketone | 3-Hydroxy-azetidine | General Drug Design | Improved pharmacokinetic profiles, access to novel chemical space. | researchgate.net |

| Piperidine (B6355638) Ring | 3-Hydroxy-3-(4-methoxyphenyl)azetidine | GABA-uptake inhibitors (GAT-1/GAT-3) | Exploration of conformationally constrained analogs. | nih.gov |

| Tropane (B1204802) Scaffold | 3-Aryl-3-arylmethoxy-azetidine | Monoamine Transporters (DAT/SERT) | Reduced molecular weight and lipophilicity; tuned affinity and selectivity. | nih.gov |

Specifically, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives have been investigated as analogs of the GABA-uptake inhibitor NNC-05-2045, replacing a piperidine ring with the more constrained azetidine core. nih.gov This work demonstrated moderate affinity for GAT-1 and GAT-3 transporters. nih.gov Similarly, 3-aryl-3-arylmethoxy-azetidines were successfully used as a bioisosteric replacement for the tropane scaffold in the design of ligands for monoamine transporters, showing that the azetidine core could favorably align the key structural elements for binding. nih.gov

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

While methods exist for creating azetidine (B1206935) rings, future research is geared towards developing more environmentally friendly and efficient synthetic pathways. The reduction of β-lactams (azetidin-2-ones) is a common method for accessing the azetidine core, but this can be complicated by the electronic properties of substituents. acs.org For instance, electron-rich groups on the C-4 phenyl ring of a β-lactam can favor rearrangement to a tetrahydroquinoline instead of the desired azetidine during reduction. acs.org

Emerging strategies aim to overcome these challenges and improve sustainability:

Flow Synthesis: Continuous flow technology represents a significant advancement, enabling the safe and robust synthesis of functionalized azetidines. uniba.it This method allows for the generation and use of otherwise unstable lithiated intermediates at higher temperatures than possible in batch processing and can be performed in more sustainable solvents like cyclopentylmethylether (CPME). uniba.it

Novel Cyclization Methods: Researchers are exploring efficient cyclization of γ-amino alcohols mediated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) to produce enantiopure substituted azetidines. acs.org

Catalytic Approaches: The use of catalysis, such as the iron-catalyzed synthesis of 3-aryl-3-sulfanyl azetidines, points toward more sustainable synthetic developments. imperial.ac.uk Future work will likely focus on expanding the catalytic toolbox to create diverse 3-(4-methoxyphenyl)azetidine derivatives with high efficiency and stereoselectivity. acs.orgresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

Derivatives of this compound have shown activity against a wide array of biological targets, indicating a vast potential for therapeutic applications. ontosight.ai The methoxyphenyl group can participate in hydrophobic interactions or hydrogen bonding with receptors or enzymes, influencing the compound's biological activity. ontosight.ai Current research is actively exploring new targets and disease areas beyond established ones.

Key areas of exploration include:

Oncology: A significant focus has been on developing anticancer agents. Derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. biointerfaceresearch.comnih.govresearchgate.net Other research has identified derivatives of this compound as potential inhibitors of human topoisomerase IIα. researchgate.net

Inflammatory Diseases: Azetidine-containing compounds have been identified as specific inhibitors of Colony-Stimulating Factor-1 Receptor (CSF-1R), which is implicated in various inflammatory diseases and arthritis. nih.govresearchgate.net

Infectious Diseases: Diversity-oriented synthesis has led to the discovery of azetidine-2-carbonitriles as a new class of potent antimalarial agents that inhibit the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) enzyme. acs.orgacs.org

Central Nervous System (CNS) Disorders: The azetidine scaffold is being used to generate lead-like molecules for targeting the CNS. acs.orgnih.govnih.gov Specific derivatives of 3-hydroxy-3-(4-methoxyphenyl)azetidine have been evaluated as inhibitors of GABA transporters (GAT-1 and GAT-3), which are important targets for neurological disorders. drugbank.com

Table 1: Investigated Biological Targets for this compound Derivatives

| Biological Target | Derivative Type / Compound Class | Therapeutic Area | References |

|---|---|---|---|

| VEGFR-2 | Thiourea-azetidine hybrids | Oncology | biointerfaceresearch.com, nih.gov, researchgate.net |

| Human Topoisomerase IIα | Substituted 3-(4-methoxyphenyl)azetidines | Oncology | researchgate.net |

| CSF-1R | Novel azetidine scaffolds | Inflammatory Diseases | nih.gov, researchgate.net, researchgate.net |

| P. falciparum DHODH | Azetidine-2-carbonitriles | Infectious Disease (Malaria) | acs.org, acs.org |

| GABA Transporters (GAT-1, GAT-3) | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | CNS Disorders | drugbank.com |

| Dopamine (B1211576) D2/D4 Receptors | N-(1-benzhydryl-azetidin-3-yl) benzamides | CNS Disorders | researchgate.net |

Advanced Computational Modeling for Drug Design and Discovery

Computational techniques are integral to modern drug discovery, and their application to the this compound scaffold is accelerating the design of new drug candidates. These in silico methods allow researchers to predict how derivatives will interact with biological targets, assess their drug-like properties, and guide synthetic efforts.

Key computational approaches being utilized include:

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of this compound derivatives to their protein targets. researchgate.net For example, docking studies have been crucial in rationalizing the potent inhibitory activity of thiourea-azetidine hybrids against VEGFR-2 by revealing key hydrogen bonding and hydrophobic interactions with residues like Glu883 and Asp1044. biointerfaceresearch.comnih.govresearchgate.net

ADMET Prediction: In silico models are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. nih.govresearchgate.netresearchgate.net This early assessment of bioavailability and potential toxicity helps prioritize which compounds should be synthesized and tested in vitro, saving time and resources. researchgate.net

Pharmacophore Modeling and DFT Studies: The essential pharmacophoric features of known inhibitors are used to design new series of compounds, such as the VEGFR-2 inhibitors based on the this compound core. nih.govresearchgate.net Density Functional Theory (DFT) studies are also performed to understand the electronic properties and reactivity of the most active compounds. nih.govresearchgate.net

Table 2: Application of Computational Modeling in Research on this compound Derivatives

| Computational Method | Application | Target/Purpose | References |

|---|---|---|---|

| Molecular Docking | Predict binding modes and interactions | VEGFR-2, Human Topoisomerase IIα | biointerfaceresearch.com, researchgate.net, nih.gov, researchgate.net |

| In Silico ADMET Prediction | Evaluate drug-likeness, bioavailability, and toxicity | General Drug Discovery | researchgate.net, nih.gov, researchgate.net |

| Pharmacophore Modeling | Design new compounds based on known active features | VEGFR-2 Inhibitors | nih.gov, researchgate.net |

Integration with High-Throughput Screening and Diversity-Oriented Synthesis (DOS)

To fully explore the chemical space around the this compound core, researchers are integrating high-throughput screening (HTS) with advanced synthetic strategies like diversity-oriented synthesis (DOS). ontosight.ai

Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy used to generate collections of structurally diverse molecules from a common starting material. nih.govcam.ac.uk By applying different reaction pathways to a densely functionalized azetidine core, libraries of unique fused, bridged, and spirocyclic scaffolds can be created. researchgate.netacs.orgnih.govnih.gov This approach has been instrumental in producing novel compounds for screening, including the discovery of antimalarial azetidine-2-carbonitriles from a DOS library. acs.orgacs.org The goal is to create libraries with high three-dimensionality and variation in molecular shape, appendage diversity, and stereochemistry. cam.ac.uk

High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries, such as those generated by DOS, against biological targets to identify "hits". ontosight.aiwhiterose.ac.uk The integration of HTS with DOS creates a powerful engine for discovering novel probes and drug leads that would be difficult to find through rational design alone. acs.orgcam.ac.uk

Structure-Based Drug Design for Azetidine Scaffolds

Structure-based drug design (SBDD) is a rational approach that uses the three-dimensional structure of a biological target to design potent and selective inhibitors. This methodology is increasingly being applied to azetidine scaffolds, including those related to this compound.

A prime example is the discovery of novel inhibitors for Colony-Stimulating Factor-1 Receptor (CSF-1R). nih.govresearchgate.net Researchers used a docking model to design an azetidine scaffold that was predicted to bind to the "DFG-out" (inactive) conformation of the receptor, a characteristic of Type II inhibitors. nih.gov The subsequent synthesis and testing of these compounds led to the identification of a potent inhibitor. nih.govresearchgate.net Crucially, the predicted binding mode was later confirmed by obtaining a crystal structure of the compound bound to CSF-1R, validating the SBDD approach. nih.gov Similarly, a "scaffold morphing" strategy, which is a facet of SBDD, was used to identify 3-pyridyl azetidine ureas as novel inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). acs.org These successes demonstrate that a detailed understanding of the target's structure can guide the precise modification of the azetidine scaffold to achieve high potency and selectivity.

常见问题

Basic: What are the common synthetic routes for 3-(4-Methoxyphenyl)azetidine, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves cyclocondensation or functional group modifications. For example, diazirine derivatives can be synthesized via cyclization of trifluoromethyl-substituted precursors under mild acidic conditions (e.g., HCl in dioxane) . Key factors affecting yield include:

- Reagent stoichiometry : Excess amine or carbonyl reagents may lead to side reactions.

- Temperature control : Cyclization reactions often require precise heating (e.g., 60–80°C) to avoid decomposition .

- Catalyst selection : Lewis acids like BF₃·Et₂O can enhance ring closure efficiency .

Methodological tip: Monitor reaction progress using TLC or LC-MS to optimize quenching times and minimize byproducts.

Basic: How is this compound characterized spectroscopically, and what are critical spectral markers?

Answer:

Characterization relies on:

- ¹³C NMR : The azetidine ring carbons typically resonate at δ 45–60 ppm, while the 4-methoxyphenyl group shows aromatic signals at δ 110–160 ppm. Methoxy groups appear as a singlet near δ 55 ppm .

- IR spectroscopy : Stretching vibrations for C-N (≈1,250 cm⁻¹) and aromatic C-O (≈1,240 cm⁻¹) confirm structural motifs .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the calculated molecular weight (C₁₀H₁₃NO: 163.22 g/mol).

Always compare with literature data from peer-reviewed sources to validate assignments .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Discrepancies may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms can alter IC₅₀ values. Validate using standardized protocols (e.g., radioligand binding assays) .

- Compound purity : HPLC purity ≥95% is critical; trace impurities (e.g., unreacted intermediates) may antagonize off-target effects .

- Solubility : Use DMSO/water mixtures adjusted to physiological pH to avoid aggregation artifacts.

Methodological solution: Reproduce assays with orthogonal techniques (e.g., SPR vs. fluorescence polarization) and include positive controls (e.g., known DAT inhibitors) .

Advanced: What strategies optimize the selectivity of this compound derivatives in receptor binding studies?

Answer:

To enhance selectivity:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) at the azetidine 3-position to modulate steric bulk and electronic interactions with receptor pockets .

- Molecular docking : Use software like AutoDock Vina to predict binding poses against target vs. off-target receptors (e.g., DAT vs. SERT) .

- Pharmacophore modeling : Align the methoxyphenyl moiety with key hydrophobic residues in the target binding site .

Validate predictions with mutagenesis studies (e.g., alanine scanning of DAT transmembrane domains) .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc 4:1 to 1:1) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals; monitor melting point (expected range: 90–95°C) .

- Acid-base extraction : For hydrochloride salts, wash with NaHCO₃ to remove unreacted amines .

Tip: Analyze fractions via NMR early to avoid pooling impurities.

Advanced: How can computational chemistry guide the design of this compound analogues with improved metabolic stability?

Answer:

- Metabolite prediction : Tools like GLORY or StarDrop identify vulnerable sites (e.g., methoxy O-demethylation). Replace labile groups with bioisosteres (e.g., -OCF₃) .

- CYP450 inhibition assays : Screen against CYP3A4/2D6 isoforms to prioritize analogues with low interaction risks .

- MD simulations : Assess conformational stability in liver microsome models to predict clearance rates.

Combine with in vitro hepatocyte assays for validation .

Basic: What are the typical applications of this compound in medicinal chemistry research?

Answer:

- Pharmacophore development : The azetidine ring serves as a constrained amine surrogate in dopamine transporter (DAT) ligands .

- Enzyme inhibition : Derivatives are screened against kinases (e.g., CDK2) or proteases due to hydrogen-bonding capacity .

- Prodrug synthesis : The methoxy group can be functionalized for pH-sensitive release .

Methodological note: Prioritize analogues with ClogP <3 to balance permeability and solubility .

Advanced: How should researchers address low yields in the synthesis of this compound derivatives via Pd-catalyzed cross-coupling?

Answer:

Common pitfalls and solutions: